16-keto-Aspergillimide

Overview

Description

16-keto-Aspergillimide is a related compound of Aspergillimide, an anthelmintics isolated from Aspergillus . Aspergillimide is an antibiotic .

Synthesis Analysis

The synthesis of this compound involves a sequential oxidative and reductive radical cyclization approach .Molecular Structure Analysis

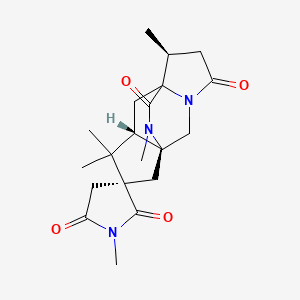

The molecular formula of this compound is C20H27N3O4 . It has a complex structure with a central diazabicyclo[2.2.2]-octane ring system and an unusual spiro-succinimide unit .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound are not well-documented in the available literature .Physical and Chemical Properties Analysis

This compound has a molecular weight of 373.4 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 0 rotatable bonds . Its exact mass and monoisotopic mass are 373.20015635 g/mol . The topological polar surface area is 78 Ų .Scientific Research Applications

Aspergillus-Derived Compounds and Their Biological Activities

Aspergillus species, including those related to 16-keto-Aspergillimide, have been studied extensively for their unique bioactive compounds. For example, Aspergillus flocculosus has been found to produce ergostane-type steroids like asperflotone and asperfloroid, which show inhibitory activity toward IL-6 production in induced THP-1 cells. This suggests potential anti-inflammatory applications (Gu et al., 2019).

Antifungal and Antitumor Activities

Compounds isolated from various Aspergillus species have demonstrated significant antifungal and antitumor activities. A study on Aspergillus sp.16-02-1 isolated from deep-sea sediment showed that its metabolites possess inhibitory effects on human cancer cell lines and exhibit antifungal activities against Candida albicans and Aspergillus terreus (Cui Cheng-bin, 2013).

Role in Invasive Aspergillosis and Immunology

Research on the fungal antigens expressed during invasive aspergillosis has identified several Aspergillus antigens that may have value in diagnostic tests and as vaccine candidates for protection against invasive diseases. Antigens like glycosylhydrolase Asp f 16 have been reported to induce protection against invasive aspergillosis in mice (Denikus et al., 2005).

Genetic Engineering and Biotechnological Applications

The genus Aspergillus, including species producing compounds similar to this compound, has been developed as a host for the heterologous expression of proteins and small molecules. This has opened up new avenues in biotechnology, especially in the production of valuable secondary metabolites (Lubertozzi & Keasling, 2009).

Genomic Insights and Database Resources

The Aspergillus Genome Database (AspGD) provides extensive genomics resources for researchers studying the genetics and molecular biology of Aspergilli, facilitating the understanding of unique compounds like this compound (Arnaud et al., 2009).

Properties

IUPAC Name |

(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYKUKWEFJDSJG-SMEOYISOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)N2C13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018074 | |

| Record name | 16-Keto-Aspergillimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199784-50-4 | |

| Record name | 16-Keto-Aspergillimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between aspergillimides and paraherquamides?

A1: Aspergillimides are structurally similar to paraherquamides but lack the dioxygenated 7-membered ring and the phenyl ring fused to it. Instead, they possess a C8-keto group. [] You can visualize this difference by comparing the structure of aspergillimide (VM55598, 1) with paraherquamide (VM54159, 3) in the paper. []

Q2: Besides 16-keto-aspergillimide, what other novel compounds were isolated from the Aspergillus strain IMI 337664?

A2: The research led to the isolation of two novel compounds: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1384723.png)

![6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1384733.png)

![1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate](/img/structure/B1384741.png)

![4,8-Bis[4-chloro-5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384744.png)